molecular formula C7H12N2OS B14426024 (NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine

(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine

Cat. No.: B14426024
M. Wt: 172.25 g/mol
InChI Key: VUPVJCDKRNRNKH-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound belonging to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the reaction of appropriate thiazole derivatives with hydroxylamine. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe or in studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: May be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    2-Methylthiazole: A simple derivative with a methyl group at the 2-position.

    4,5-Dimethylthiazole: Another derivative with methyl groups at the 4 and 5 positions.

Uniqueness

(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This unique structure may confer distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

(NZ)-N-(2-ethyl-2,4-dimethyl-1,3-thiazol-5-ylidene)hydroxylamine

InChI

InChI=1S/C7H12N2OS/c1-4-7(3)8-5(2)6(9-10)11-7/h10H,4H2,1-3H3/b9-6-

InChI Key

VUPVJCDKRNRNKH-TWGQIWQCSA-N

Isomeric SMILES

CCC1(N=C(/C(=N/O)/S1)C)C

Canonical SMILES

CCC1(N=C(C(=NO)S1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.